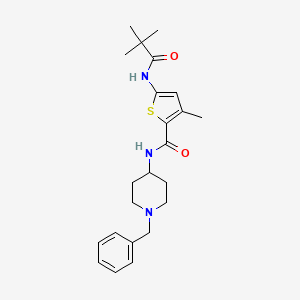
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide, also known as CFTRinh-172, is a compound that has been widely studied for its potential therapeutic applications in treating cystic fibrosis. This compound has been shown to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
Mécanisme D'action
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the transport of chloride ions across cell membranes. This inhibition of CFTR function leads to a decrease in the production of mucus and an increase in the clearance of bacteria in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit CFTR function in a dose-dependent manner, with maximal inhibition occurring at concentrations of 10-20 μM. In vivo studies have shown that this compound can improve lung function and reduce inflammation in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been extensively characterized in vitro and in vivo, making it a well-established tool for investigating CFTR function. However, one limitation of this compound is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis. Additionally, researchers are investigating the use of this compound in combination with other drugs to improve its efficacy and reduce the potential for off-target effects. Finally, there is ongoing research into the molecular mechanisms of this compound inhibition, which may provide insights into the development of new therapies for cystic fibrosis.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with sulfuric acid to form the corresponding sulfonic acid derivative. This intermediate is then reacted with N-methyl-N-phenylpiperidine-4-carboxylic acid chloride to form the final product.
Applications De Recherche Scientifique
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide has been extensively studied in the context of cystic fibrosis research, as it has been shown to be a potent inhibitor of CFTR function. This compound has been used to investigate the role of CFTR in various physiological processes, including ion transport, mucus secretion, and bacterial clearance. Additionally, this compound has been used in preclinical studies to evaluate its potential as a therapeutic agent for cystic fibrosis.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-22(15-5-3-2-4-6-15)19(24)14-9-11-23(12-10-14)27(25,26)16-7-8-18(21)17(20)13-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQYMJDJGJNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


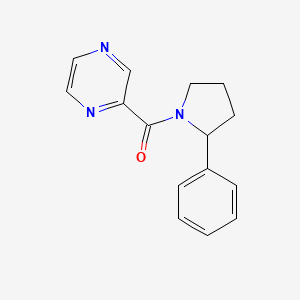
![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)
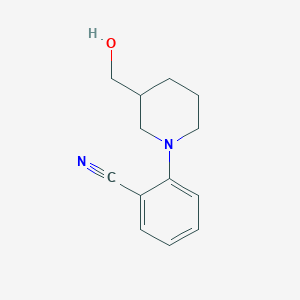
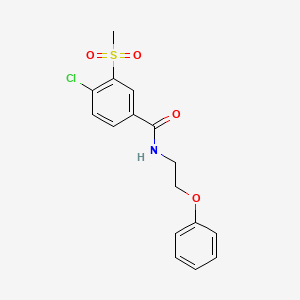
![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
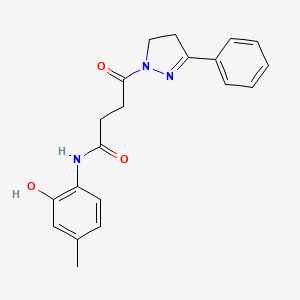
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
